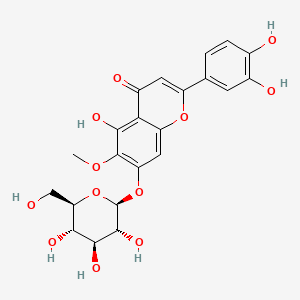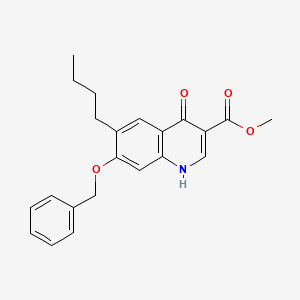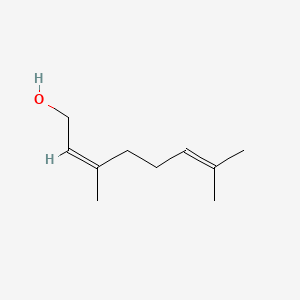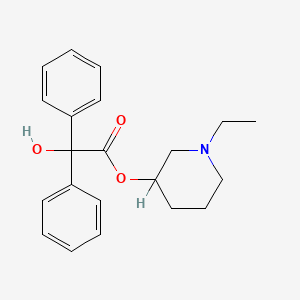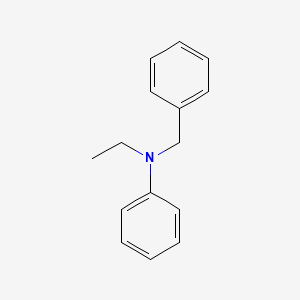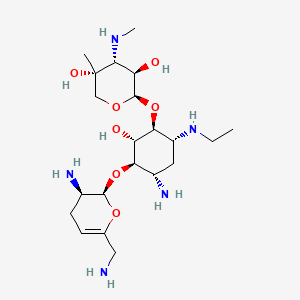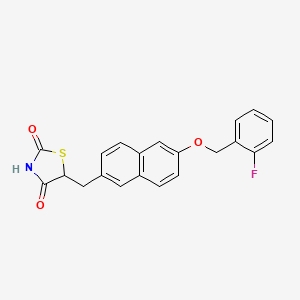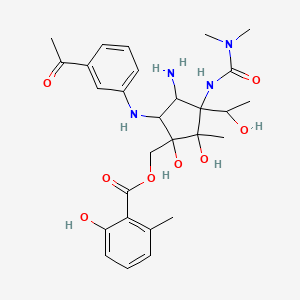
Pactamycin
Übersicht
Beschreibung
Pactamycin is a highly substituted aminocyclopentitol-derived secondary metabolite produced by the soil bacterium Streptomyces pactum . It has exhibited potent antibacterial, antitumor, antiviral, and antiprotozoal activities . Despite its outstanding biological activities, the complex chemical structure and broad-spectrum toxicity have hampered its development as a therapeutic .
Synthesis Analysis
The total synthesis of Pactamycin has been achieved through a complex symmetry-breaking reduction reaction for rapid incorporation of core stereochemistry . This synthetic route provides the functionally and stereochemically dense natural product in fifteen steps from commodity chemicals .
Molecular Structure Analysis
Pactamycin is a structurally unique potent antitumor antibiotic . Its chemical formula is C28H38N4O8 and it has a molecular weight of 558.630 .
Chemical Reactions Analysis
The formation of the five-membered ring structure of pactamycin has been a matter of speculation . An incorporation study using isotopically labeled precursors showed that it is derived from glucose—presumably via N-acetylglucosamine .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antitumor Applications
Pactamycin, a secondary metabolite produced by Streptomyces pactum, has shown potent antibacterial and antitumor activities . Its ability to inhibit bacterial growth and exhibit cytotoxicity against tumor cells makes it a valuable molecule in the development of new antibiotics and cancer therapies. However, its broad-spectrum toxicity has limited its use, prompting research into pactamycin analogues with improved pharmacological profiles.
Antiviral and Antiprotozoal Activities
Research has demonstrated pactamycin’s effectiveness in antiviral and antiprotozoal applications . Its mechanism of action involves the inhibition of protein synthesis, which is crucial for the replication of viruses and protozoa. This property is being explored to develop treatments for viral infections and diseases caused by protozoan parasites.
Agricultural Use
While the direct use of pactamycin in agriculture is not well-documented, its antibacterial properties could be leveraged to protect crops from bacterial diseases . Additionally, its antiprotozoal activity might be useful in preventing protozoan infections in livestock, although careful management of its toxicity would be necessary.
Biotechnological Role
In biotechnology, pactamycin’s role is significant in the engineering of biosynthetic pathways . Understanding its biosynthesis and regulation has allowed scientists to design new analogues and utilize biosynthetic enzymes for the chemoenzymatic production of bioactive compounds. This has implications for the manufacturing of pharmaceuticals and other valuable chemicals.
Environmental Science Impact
Pactamycin’s impact on environmental science is indirect but noteworthy. Its production and the study of its biosynthetic pathways can provide insights into soil microbiology and the environmental factors that influence the production of secondary metabolites . This knowledge can contribute to environmental bioremediation strategies and the sustainable use of microbial resources.
Industrial Applications
The potential industrial applications of pactamycin are linked to its pharmaceutical relevance . The compound’s complex structure poses challenges for synthesis, but advancements in this area could lead to its use in the industrial production of less toxic therapeutic agents. The development of synthetic methods for pactamycin and its analogues could revolutionize the way these compounds are manufactured on a large scale.
Wirkmechanismus
Target of Action
Pactamycin, a secondary metabolite produced by the soil bacterium Streptomyces pactum, primarily targets the ribosomal function in cells . It binds to the 30S ribosomal subunit in bacteria and the 40S ribosomal subunit in mammalian cells . The ribosome is the protein-synthesizing machinery of the cell, making it a crucial target for pactamycin’s action .
Mode of Action
Pactamycin interacts with its targets by binding to the ribosomal E-site . This binding hinders the movement of the mRNA-tRNA complex, thereby blocking protein biosynthesis . At low concentrations, pactamycin primarily inhibits the initiation of protein synthesis . At higher concentrations, it may also affect the elongation phase .
Biochemical Pathways
Pactamycin’s action affects three major metabolic pathways: the shikimate pathway, the amino sugar pathway, and the polyketide pathway . By inhibiting protein synthesis, pactamycin disrupts these pathways, leading to downstream effects that include the cessation of cell growth and proliferation.
Pharmacokinetics
It is known that pactamycin exhibits broad-spectrum toxicity, which has hampered its development as a therapeutic .
Result of Action
The result of pactamycin’s action at the molecular and cellular level is the inhibition of protein synthesis. This leads to potent antibacterial, antitumor, antiviral, and antiprotozoal activities .
Action Environment
The action, efficacy, and stability of pactamycin can be influenced by environmental factors. For example, the production of pactamycin is sensitive to phosphate regulation. Concentrations of inorganic phosphate higher than 2 mM can abolish both the transcription of the biosynthetic genes and the production of the antibiotic . Furthermore, pactamycin is rapidly cleared from the blood when administered to animals or cancer patients, and is rapidly degraded in cultures of B. amylofaciens .
Safety and Hazards
Eigenschaften
IUPAC Name |
[(1S,2R,3R,4S,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O8/c1-15-9-7-12-20(35)21(15)24(36)40-14-27(39)23(30-19-11-8-10-18(13-19)16(2)33)22(29)28(17(3)34,26(27,4)38)31-25(37)32(5)6/h7-13,17,22-23,30,34-35,38-39H,14,29H2,1-6H3,(H,31,37)/t17-,22-,23-,26-,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIUOSJLUCTGFK-JUJPXXQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)O)C(=O)OC[C@]2([C@H]([C@@H]([C@]([C@@]2(C)O)([C@H](C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801043235 | |
| Record name | Pactamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pactamycin | |
CAS RN |
23668-11-3 | |
| Record name | Pactamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23668-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pactamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023668113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pactamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PACTAMYCIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PACTAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18P04J5471 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



